molecular formula C10H9NO3S B1625590 (E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile CAS No. 64326-50-7

(E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile

Cat. No.: B1625590
CAS No.: 64326-50-7
M. Wt: 223.25 g/mol
InChI Key: ASAZBZQZHGGIJI-KRXBUXKQSA-N
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Description

(E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile is an organic compound characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile typically involves the reaction of 4-methoxybenzenesulfonyl chloride with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydroxide or nucleophiles like amines.

Major Products

    Oxidation: 4-Methoxybenzenesulfonic acid derivatives.

    Reduction: 3-((4-Methoxyphenyl)sulfonyl)propylamine.

    Substitution: Various substituted acrylonitrile derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its structural features.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile would depend on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups can participate in various interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-Methylphenyl)sulfonyl)acrylonitrile
  • (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile
  • (E)-3-((4-Nitrophenyl)sulfonyl)acrylonitrile

Uniqueness

(E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to other similar compounds

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAZBZQZHGGIJI-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493965
Record name (2E)-3-(4-Methoxybenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64326-50-7
Record name (2E)-3-(4-Methoxybenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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